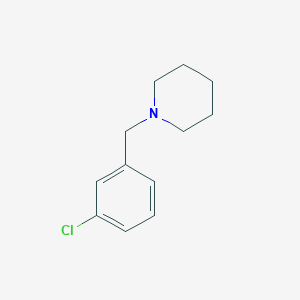

1-(3-Chlorobenzyl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(3-chlorophenyl)methyl]piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN/c13-12-6-4-5-11(9-12)10-14-7-2-1-3-8-14/h4-6,9H,1-3,7-8,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJHDYWVHJAYYGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Elucidation for 1 3 Chlorobenzyl Piperidine Analogues

Identification of Pharmacophoric Features Essential for Biological Activity

A pharmacophore represents the essential spatial arrangement of molecular features that are necessary for a specific biological activity. For piperidine-based compounds, including 1-(3-Chlorobenzyl)piperidine analogues, several key pharmacophoric features have been identified.

These features typically include:

A Basic Nitrogen Atom: The nitrogen within the piperidine (B6355638) ring is a critical feature. It is usually protonated at physiological pH, allowing it to form ionic interactions or hydrogen bonds with acidic residues in the target protein's binding site.

A Hydrophobic Aromatic Group: The chlorobenzyl moiety serves as a crucial hydrophobic group that engages in van der Waals or π-π stacking interactions with aromatic or hydrophobic pockets of the target receptor.

A Specific Linker and Spatial Arrangement: The distance and conformational flexibility between the piperidine nitrogen and the aromatic ring are vital. The benzyl (B1604629) group acts as a spacer, positioning the two key pharmacophoric elements in a precise orientation for optimal binding.

In studies of related compounds, a three-dimensional pharmacophore model often includes a terminal hydrophobic group, consistent with the role of the chlorobenzyl moiety, and hydrogen bond acceptors. nih.gov The piperidine ring itself is a common structural motif in many pharmaceuticals due to its ability to interact with a variety of biological targets. ontosight.aiprimescholars.com

Influence of Substituent Variations on the Chlorobenzyl Group on Potency and Selectivity

Modifying the substituents on the benzyl ring can significantly alter a compound's potency and selectivity. The position and electronic nature of the substituents are determining factors.

Position of the Chlorine Atom: The placement of the chlorine atom (ortho, meta, or para) on the benzyl ring influences activity. For certain cholinesterase inhibitors based on a chalcone-piperidine structure, para-substituted chloro derivatives showed the highest selectivity for acetylcholinesterase (AChE) over butyrylcholinesterase (BChE). mdpi.com For other related compounds, meta-substitution on a phenyl ring led to superior potency compared to para-substitution. nih.gov This highlights that the optimal position is target-dependent. For instance, in a series of farnesyltransferase inhibitors, the (±)-4-(3-Chlorophenyl)-...piperidin-2-one scaffold was a key structure. acs.org

Nature of the Substituent: The electronic properties of the substituent play a major role. In some series, electron-donating groups like methyl and methoxy (B1213986) resulted in better inhibition than electron-withdrawing halogens such as chlorine or fluorine. mdpi.com Conversely, in other studies, the strong electron-withdrawing nature of a nitro group, which is more electronegative than a chloro group, led to the highest potency in a series of dihydrofolate reductase inhibitors. nih.gov

The following table summarizes the general influence of substituents on the benzyl group based on findings from related compound series.

| Substituent Position | Substituent Type | General Effect on Potency/Selectivity | Reference |

| Para | Chlorine | Often provides high selectivity for certain enzymes like AChE. | mdpi.com |

| Meta | Chlorine | Can be favorable for potency in specific compound classes. | nih.govacs.org |

| Para | Electron-donating (e.g., -OCH3, -CH3) | Can enhance inhibitory activity compared to halogens in some cases. | mdpi.com |

| Meta | Electron-withdrawing (e.g., -NO2) | Can significantly increase potency due to strong electronic effects. | nih.gov |

Impact of Modifications on the Piperidine Ring Structure on Biological Response

The piperidine ring is not merely a scaffold but an active participant in ligand-target interactions. Modifications to this ring can have profound effects on biological activity.

Ring Flexibility and Conformation: The conformational flexibility of the piperidine ring is a critical parameter. In some antiviral compounds, increasing flexibility by expanding the ring to an azepane analogue slightly improved potency, whereas introducing conformational rigidity was detrimental to activity. nih.gov In another context, replacing the piperidine ring and removing conformational constraints led to a loss of activity, suggesting that the constrained ring structure is essential for binding. mdpi.com

Substitution on the Piperidine Ring: Introducing substituents on the piperidine ring can modulate activity. For instance, adding a hydroxyl group to the piperidine ring has been shown to increase MAO inhibitory effects, with para-substitution being preferable to meta-substitution. acs.org

The table below outlines the impact of various piperidine ring modifications.

| Modification | Impact on Biological Response | Reference |

| Increased Flexibility (e.g., Azepane) | Can slightly improve potency in some cases. | nih.gov |

| Increased Rigidity | Often detrimental to activity. | nih.gov |

| Ring Opening | Can lead to inactive compounds, suggesting the ring is essential. | mdpi.com |

| Replacement with Pyrrolidine | Can lead to increased potency. | mdpi.com |

| Replacement with Morpholine | Can cause a drastic decrease in activity. | mdpi.com |

| Hydroxyl (-OH) Substitution | Can increase inhibitory effect. | acs.org |

Conformational Preferences and Their Correlation with Ligand-Target Interactions

The three-dimensional shape of a molecule is paramount for its interaction with a biological target. The conformational preferences of the this compound scaffold dictate how its pharmacophoric features are presented to the binding site.

The flexible nature of the piperidine ring allows it to adopt various conformations, such as chair, boat, and twist-boat forms, with the chair conformation typically being the most stable. The orientation of the N-benzyl group (axial vs. equatorial) can significantly influence binding affinity.

Studies comparing flexible piperidine-based ligands to more rigid structures like tropanes reveal different SAR patterns, which can be attributed to the increased conformational flexibility of the piperidine ring. acs.org This flexibility allows the molecule to adapt to the topology of the binding site, but it can also come at an entropic cost upon binding. The stereochemistry of substituents on the piperidine ring is also critical. For monoamine transporter inhibitors, the cis and trans orientation of substituents on the piperidine ring leads to vastly different selectivity profiles, demonstrating the importance of precise spatial arrangement of functional groups. nih.gov

Comparative SAR Studies with Benchmark Piperidine-Based Compounds

To contextualize the SAR of this compound analogues, it is useful to compare them with well-known piperidine-based compounds. Cocaine, a tropane (B1204802) alkaloid, and its piperidine-based analogues are classic examples used in comparative studies targeting monoamine transporters.

An overlay of piperidine-based ligands with tropane-based compounds like RTI-55 shows that while some isomers can superimpose well, their SAR patterns can be dissimilar. acs.org For example, N-demethylation in certain trans-piperidine series improves activity at the serotonin (B10506) transporter (SERT), whereas similar modifications in the corresponding cis-series lead to a significant decrease in activity at all transporters. acs.org This underscores that even subtle changes in the core scaffold (piperidine vs. tropane) or stereochemistry can completely alter the SAR landscape.

Furthermore, comparisons with indanamine-based ligands, which have a different and more rigid scaffold, also show a lack of correlation in SAR patterns, reinforcing the idea that the unique flexibility and structure of the piperidine ring are key determinants of its pharmacological profile. acs.org

Mechanistic Investigations of 1 3 Chlorobenzyl Piperidine S Biological Actions

Identification and Validation of Molecular Targets and Pathways

Direct molecular targets for 1-(3-Chlorobenzyl)piperidine have not been definitively validated through extensive screening. However, the structure strongly suggests potential interactions with receptors known to bind piperidine-containing ligands.

Potential Receptor Targets:

Sigma Receptors (σ₁ and σ₂): The sigma-1 receptor (σ₁R) is a ligand-regulated chaperone protein involved in modulating various signaling pathways, including calcium signaling at the endoplasmic reticulum. nih.gov Many piperidine (B6355638) derivatives exhibit high affinity for sigma receptors. nih.govgoogle.com Studies on related compounds show that the piperidine moiety is often a critical structural feature for dual affinity at both histamine (B1213489) H3 and sigma-1 receptors. nih.govacs.org The N-alkyl substituent on the piperidine ring is known to markedly influence affinity for sigma receptor binding sites. google.com

Histamine H₃ Receptor (H₃R): The H₃R is a G-protein coupled receptor (GPCR) that acts as a presynaptic autoreceptor in the central nervous system, regulating the release of histamine and other neurotransmitters. acs.orgnih.govnih.gov Numerous H₃R antagonists and inverse agonists incorporate a piperidine ring in their structure. nih.govnih.gov For example, replacing a piperazine (B1678402) ring with a piperidine ring in certain ligand series can dramatically increase affinity for the σ₁R while maintaining high affinity for the H₃R, suggesting the piperidine is a key element for this dual activity. nih.gov

Potential Biological Pathways:

Neurotransmitter Modulation: Through actions on H₃ and sigma receptors, this compound could potentially modulate histaminergic, dopaminergic, and glutamatergic neurotransmission, impacting processes like wakefulness, attention, and cognition. nih.govnih.gov

Inflammatory Pathways: Piperidine derivatives have been investigated for their roles in modulating inflammatory pathways. ontosight.aismolecule.com Actions on targets like the NLRP3 inflammasome or enzymes involved in inflammation are plausible, though unconfirmed, pathways for this compound. jst.go.jp

Intracellular Signaling: Interaction with σ₁R could lead to modulation of intracellular calcium levels and affect signaling through protein kinase B (Akt), while interaction with the Gᵢ/ₒ-coupled H₃R would likely involve the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. rcsb.orgnih.gov

Detailed Studies of Binding Affinities and Kinetics with Receptors and Enzymes

Specific binding affinity (Kᵢ, Kₑ, IC₅₀) and kinetic data (kₒₙ, kₒff) for this compound are not available in the reviewed literature. However, data from structurally similar compounds provide insight into the potential potency at related targets. For instance, piperidine derivatives are known to bind with high, often nanomolar, affinity to both H₃ and sigma receptors.

The tables below present binding data for representative piperidine-containing compounds that share structural similarities with this compound, illustrating the typical potencies observed for this class of molecules at relevant biological targets.

Table 1: Binding Affinities of an Analogous Piperidine Compound for Histamine H₃ Receptors

| Compound | Target | Assay Type | Affinity Value (nM) | Source |

|---|---|---|---|---|

| 1-{3-[3-(4-chlorophenyl)propoxy]propyl}piperidine (Pitolisant/Tiprolisant) | Human Histamine H₃ Receptor | Kᵢ (Antagonist activity, [³⁵S]GTPγS binding) | 0.160 | bindingdb.org |

| 1-{3-[3-(4-chlorophenyl)propoxy]propyl}piperidine (Pitolisant/Tiprolisant) | Human Histamine H₃ Receptor | Kᵢ (Displacement of [¹²⁵I]Iodoproxyfan) | 2.40 | bindingdb.org |

| 1-{3-[3-(4-chlorophenyl)propoxy]propyl}piperidine (Pitolisant/Tiprolisant) | Human Histamine H₃ Receptor | EC₅₀ (Inverse agonist, [³⁵S]GTPγS binding) | 1.5 | bindingdb.org |

Table 2: Binding Affinities of Analogous Piperidine Compounds for Sigma Receptors

| Compound | Target | Affinity (Kᵢ, nM) | Source |

|---|---|---|---|

| Compound 5 (A piperidine derivative) | Sigma-1 Receptor (σ₁R) | 3.64 | nih.gov |

| Compound 11 (A piperidine derivative) | Sigma-1 Receptor (σ₁R) | 4.41 | nih.gov |

| Compound 7 (Aniline derivative) | Sigma-1 Receptor (σ₁R) | 4.8 | nih.gov |

| Compound 7 (Aniline derivative) | Sigma-2 Receptor (σ₂R) | 116 | nih.gov |

Disclaimer: The data presented above are for structurally related compounds, not this compound itself, and are included for illustrative purposes.

Allosteric Versus Orthosteric Binding Mechanisms

The distinction between allosteric and orthosteric binding is crucial for understanding a ligand's pharmacological profile. Orthosteric ligands bind to the primary, endogenous agonist binding site on a receptor, whereas allosteric modulators bind to a topographically distinct site, inducing a conformational change that can potentiate (Positive Allosteric Modulator, PAM), inhibit (Negative Allosteric Modulator, NAM), or have no effect on the orthosteric ligand's action (Silent Allosteric Modulator, SAM). nih.govmdpi.com

There is no direct evidence to classify the binding mechanism of this compound at its potential targets.

At GPCRs (e.g., H₃R): Many synthetic ligands for GPCRs are orthosteric, competing directly with the endogenous agonist (histamine, in this case). However, allosteric modulators for GPCRs are increasingly being discovered and offer advantages in fine-tuning physiological responses. nih.gov

At Sigma-1 Receptors: The σ₁R is known to have an orthosteric binding site where ligands like (+)-pentazocine bind. frontiersin.org Allosteric modulators that can enhance the binding and effect of orthosteric σ₁R ligands have also been identified, demonstrating that both binding modes are possible for this target. frontiersin.org

Without experimental data, it is speculative to assign a binding mechanism. However, given its simple structure compared to many known allosteric modulators, an orthosteric binding mode might be hypothesized, but this would require validation through competitive binding assays and structural studies.

Modulation of Intracellular Signaling Cascades by this compound

The modulation of intracellular signaling cascades by this compound would be a direct consequence of its interaction with specific molecular targets. Based on its likely targets, the following modulations could be expected:

If acting as an H₃R inverse agonist: The H₃ receptor is constitutively active and coupled to Gᵢ/ₒ proteins. An inverse agonist would bind to the receptor and stabilize an inactive conformation. nih.gov This would block the constitutive inhibition of adenylyl cyclase, leading to an increase in intracellular cAMP levels. This, in turn, would de-repress the synthesis and release of histamine from presynaptic neurons. nih.gov

If acting as a σ₁R agonist: The σ₁R is a chaperone protein at the mitochondria-associated endoplasmic reticulum membrane that modulates Ca²⁺ signaling between these organelles. nih.gov Agonist binding can influence inositol (B14025) triphosphate (IP₃) receptor function, leading to changes in intracellular calcium release. σ₁R activation can also modulate the function of various ion channels and other signaling proteins, impacting pathways related to cell survival and neuroprotection. nih.govfrontiersin.org

If acting on inflammatory pathways: Should the compound inhibit targets like the NLRP3 inflammasome, it would block the downstream activation of caspase-1 and the subsequent processing and release of pro-inflammatory cytokines such as IL-1β. jst.go.jp

Characterization of Specific Enzyme-Substrate and Ligand-Receptor Interaction Dynamics

Detailed characterization of the interaction dynamics of this compound is not documented. However, molecular modeling and dynamics simulations of related piperidine-based ligands at the H₃R and σ₁R binding sites have revealed key interactions that are likely relevant.

Interactions at the Sigma-1 Receptor (σ₁R): For piperidine-based ligands, a crucial interaction within the σ₁R binding pocket is an essential salt bridge formed between the protonated nitrogen of the piperidine ring and the acidic residue Glutamate-172 (Glu172). acs.org This electrostatic interaction is considered a primary anchor for high-affinity binding. Additionally, the benzyl (B1604629) portion of the molecule would likely engage in hydrophobic and van der Waals interactions with nonpolar residues within the binding cavity, such as Arg119, Tyr120, and Trp121, further stabilizing the complex. acs.orgunits.it

Interactions at the Histamine H₃ Receptor (H₃R): In models of the H₃R, the protonated piperidine nitrogen is also critical, forming a key ionic interaction with an aspartate residue, Asp114 (Asp³.³²), deep within the transmembrane bundle. nih.gov The chlorobenzyl group would likely occupy a hydrophobic pocket, where the chlorine atom could enhance binding affinity through specific interactions.

Interactions with Enzymes: In the context of enzyme inhibition, such as with cholinesterases, piperidine derivatives often position the piperidine ring to form a cation-π interaction with key aromatic residues (e.g., Trp82 or His438 in butyrylcholinesterase) in the active site gorge. tandfonline.com

These interaction motifs, dominated by a key electrostatic anchor from the piperidine nitrogen and supplementary hydrophobic contacts from the substituted benzyl ring, represent the most probable dynamics for the binding of this compound to its protein targets.

Metabolic Pathways and Predicted Pharmacokinetic Attributes of 1 3 Chlorobenzyl Piperidine

In Vitro Metabolic Stability Studies Using Subcellular Fractions (e.g., Liver Microsomes)

In vitro metabolic stability assays using liver microsomes are a standard method to assess the susceptibility of a compound to metabolism, primarily by cytochrome P450 enzymes.

Cytochrome P450 (CYP)-Mediated Oxidation Pathways

The chemical structure of 1-(3-Chlorobenzyl)piperidine suggests several potential sites for oxidation by cytochrome P450 (CYP) enzymes, which are the primary drivers of phase I metabolism. nih.govmdpi.com Based on studies of similar piperidine-containing molecules, the following oxidative transformations are anticipated:

Piperidine (B6355638) Ring Oxidation: The piperidine ring is a common site for metabolic attack. Oxidation can occur at various positions, leading to the formation of hydroxylated metabolites or further oxidation to ketones (piperidones). Studies on N-benzylpiperidine have shown that oxidation can occur at the beta-position of the piperidine ring. nih.gov

N-dealkylation: Cleavage of the bond between the nitrogen of the piperidine ring and the benzyl (B1604629) group is a major metabolic pathway for many N-substituted piperidines. acs.org This would result in the formation of piperidine and 3-chlorobenzaldehyde, which would be further metabolized.

Aromatic Hydroxylation: The chlorobenzyl moiety may undergo hydroxylation on the aromatic ring, although the presence of the electron-withdrawing chlorine atom might influence the regioselectivity of this reaction.

Benzylic Carbon Oxidation: The carbon atom connecting the phenyl ring to the piperidine nitrogen (the benzylic position) is susceptible to hydroxylation. This can lead to an unstable intermediate that results in N-dealkylation.

The specific CYP isoforms involved in the metabolism of this compound have not been explicitly identified. However, for many structurally related compounds, CYP3A4, CYP2D6, and other CYP2C enzymes are major contributors to their metabolism. acs.org

Table 1: Predicted CYP450-Mediated Metabolites of this compound

| Predicted Metabolite Name | Metabolic Reaction |

| 1-(3-Chlorobenzyl)piperidin-2-ol | Piperidine Ring Hydroxylation |

| 1-(3-Chlorobenzyl)piperidin-3-ol | Piperidine Ring Hydroxylation |

| 1-(3-Chlorobenzyl)piperidin-4-ol | Piperidine Ring Hydroxylation |

| 1-(3-Chlorobenzyl)piperidin-2-one | Piperidine Ring Oxidation |

| Piperidine | N-Dealkylation |

| 3-Chlorobenzoic acid (from 3-chlorobenzaldehyde) | Aldehyde Oxidation |

| (3-Chlorophenyl)(piperidin-1-yl)methanol | Benzylic Hydroxylation |

| Hydroxy-1-(3-chlorobenzyl)piperidine isomers | Aromatic Hydroxylation |

This table represents predicted metabolites based on the metabolism of structurally similar compounds. Specific experimental validation is required.

UDP-Glucuronosyltransferase (UGT)-Mediated Conjugation Pathways

Following phase I oxidation, the resulting hydroxylated metabolites can undergo phase II conjugation reactions, primarily glucuronidation, which is catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govxenotech.com This process increases the water solubility of the metabolites, facilitating their excretion. nih.gov The hydroxyl groups introduced onto the piperidine ring or the aromatic ring would be the primary sites for UGT-mediated conjugation. While specific UGT isoforms have not been studied for this compound, UGT1A and UGT2B subfamilies are known to metabolize a wide range of xenobiotics containing hydroxyl functional groups. nih.govevotec.com

Identification of Other Phase I and Phase II Metabolic Transformations

Besides CYP-mediated oxidation and UGT-mediated glucuronidation, other metabolic transformations could potentially occur, although they are generally considered minor pathways for this type of structure. These could include sulfation of hydroxylated metabolites, catalyzed by sulfotransferases (SULTs).

Metabolite Identification and Comprehensive Profiling

A comprehensive metabolite identification and profiling for this compound would require in vitro experiments with liver microsomes or hepatocytes, followed by analysis using high-resolution mass spectrometry. Such studies would confirm the predicted metabolic pathways and could potentially identify novel or unexpected metabolites. To date, no specific studies providing a comprehensive metabolite profile for this compound have been published in the scientific literature.

Computational Prediction of Metabolic Clearance and In Vitro Half-Life

Computational (in silico) models are valuable tools for predicting the pharmacokinetic properties of new chemical entities in the early stages of drug discovery. researchgate.netamericanpharmaceuticalreview.comnih.gov These models use the chemical structure of a compound to estimate parameters like metabolic clearance and half-life.

Based on its structure as a lipophilic amine, this compound is likely to undergo hepatic metabolism. The rate of this metabolism will determine its intrinsic clearance and in vitro half-life. In the absence of experimental data, predictive models can offer an estimation. For instance, studies on other benzylpiperidine derivatives have shown a range of metabolic stabilities, often influenced by the specific substitution patterns. researchgate.netunisi.it For example, some benzylpiperidine derivatives have been found to have a metabolic half-life of over 200 minutes in mouse liver microsomes, indicating high metabolic stability. acs.org Conversely, other structurally related compounds show moderate to high clearance. acs.orgnih.gov

Table 2: Predicted In Vitro Pharmacokinetic Parameters for this compound

| Parameter | Predicted Value | Basis of Prediction |

| Metabolic Clearance | Moderate to High | Based on the susceptibility of the benzylpiperidine scaffold to CYP450-mediated metabolism. acs.orgnih.gov |

| In Vitro Half-Life (t½) | Short to Moderate | Dependent on the rate of metabolic clearance. |

These are generalized predictions and actual values can vary significantly based on the specific experimental system.

Predicted Plasma Protein Binding Characteristics

Plasma protein binding (PPB) is a critical pharmacokinetic parameter that influences the distribution and clearance of a drug. nih.gov Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion. The extent of binding is largely determined by the physicochemical properties of the compound, such as its lipophilicity and ionization state.

This compound, being a lipophilic and basic compound, is expected to bind to plasma proteins, primarily albumin and alpha-1-acid glycoprotein. The degree of binding can be estimated using computational models. For many small molecule drugs, plasma protein binding is often high.

Table 3: Predicted Plasma Protein Binding for this compound

| Parameter | Predicted Characteristic | Basis of Prediction |

| Plasma Protein Binding | High | Based on the lipophilic and basic nature of the benzylpiperidine scaffold. |

| Primary Binding Proteins | Albumin, Alpha-1-acid glycoprotein | Common binding proteins for lipophilic and basic compounds. |

This prediction is based on the general properties of structurally related molecules and requires experimental verification.

Computational Assessment of Membrane Permeability and Predicted Tissue Distribution

The ability of a compound to cross biological membranes is a crucial pharmacokinetic parameter that influences its absorption, distribution, and access to target sites. Computational methods and in vitro models are valuable tools for predicting these properties.

The permeability of this compound across membranes is governed by its physicochemical properties, such as lipophilicity (often expressed as logP) and its ionization state at physiological pH (pKa). acs.orgnih.gov The N-benzylpiperidine moiety is generally associated with good blood-brain barrier (BBB) permeability. nih.gov This suggests that this compound is likely to be sufficiently lipophilic to cross the lipid bilayers of cell membranes, including the highly selective BBB. nih.gov

In silico models can provide quantitative predictions of a compound's absorption, distribution, metabolism, and excretion (ADME) properties. For assessing membrane permeability, parameters like the predicted brain/blood partition coefficient (QPlogBB) are used. researchgate.net For compounds to effectively penetrate the BBB, QPlogBB values typically fall within a range of -3.0 to 1.2. researchgate.net Derivatives of N-benzylpiperidine have shown positive results in blood-brain barrier permeability assays, supporting the prediction that this compound would also be capable of entering the central nervous system (CNS). nih.gov

A common in vitro method to evaluate passive permeability is the Parallel Artificial Membrane Permeability Assay (PAMPA). nih.gov This assay measures a compound's ability to diffuse from a donor compartment, through a synthetic membrane coated with phospholipids (B1166683) that mimics a biological membrane, into an acceptor compartment. acs.org It is expected that due to its structural features, this compound would show high permeability in such an assay. nih.gov

Below are tables summarizing the predicted pharmacokinetic and permeability attributes for this compound based on data from structurally related compounds.

Table 1: Predicted Metabolic Pathways and Enzymes

| Metabolic Reaction | Predicted Metabolite Type | Potential Catalyzing Enzymes | Supporting Evidence from Analogs |

|---|---|---|---|

| Aromatic Hydroxylation | Hydroxy-chlorobenzyl-piperidine | Cytochrome P450 (CYP2D6, CYP3A4) | Observed in mCPP and other piperidine/piperazine (B1678402) analogs. nih.govresearchgate.netnih.gov |

| Piperidine Ring Hydroxylation | Benzyl-hydroxy-piperidine | Cytochrome P450 (CYP3A4/5) | Common pathway for piperidine-containing drugs. nih.gov |

| N-Oxidation | This compound N-oxide | Cytochrome P450 | Observed for compounds with a 1-(3-chlorobenzyl) moiety. researchgate.net |

| N-Dealkylation | Piperidine + 3-chlorobenzyl derivatives | Cytochrome P450 (CYP2D6, CYP3A4/5) | A known metabolic route for N-alkylated piperidines. nih.gov |

Table 2: Predicted Physicochemical and Permeability Properties

| Property | Predicted Value/Characteristic | Implication | Basis of Prediction |

|---|---|---|---|

| Lipophilicity (logP) | Moderately High | Good passive diffusion across membranes | General characteristic of N-benzylpiperidine structures. vulcanchem.com |

| Blood-Brain Barrier (BBB) Permeability | High | Potential for distribution into the Central Nervous System (CNS) | N-benzylpiperidine core is known to cross the BBB. nih.gov |

| Predicted QPlogBB | Within -3.0 to 1.2 range | Favorable brain penetration | Based on acceptable ranges for CNS-active compounds. researchgate.net |

Computational and Theoretical Chemistry Studies of 1 3 Chlorobenzyl Piperidine

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. For 1-(3-Chlorobenzyl)piperidine, MD simulations offer a window into its structural flexibility, conformational stability, and the dynamics of its interactions with biological targets. These simulations are performed using force fields like the General Amber Force Field (GAFF) for the ligand and standard force fields such as ff14SB for proteins. unica.it

To understand how this compound might interact with a protein target, MD simulations are run on the ligand-protein complex within a simulated aqueous environment. This solvated environment mimics physiological conditions. The stability of this complex is a key indicator of binding affinity. researchgate.net Researchers analyze the trajectory of the simulation to assess several parameters:

Root Mean Square Deviation (RMSD): The RMSD of the protein's backbone atoms is calculated over the simulation time. A stable RMSD value, typically fluctuating around a low value (e.g., 0.3 nm), suggests that the protein-ligand complex has reached equilibrium and remains stable. researchgate.netmdpi.com

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues to identify which parts of the protein are flexible and which are stabilized upon ligand binding. Lower RMSF values in the binding site residues compared to the unbound protein indicate that the ligand has a stabilizing effect. nih.gov

Binding Free Energy: Methods like Molecular Mechanics/Poisson–Boltzmann Surface Area (MM/PBSA) are used to calculate the binding free energy between the protein and the ligand. nih.gov This calculation helps quantify the strength of the interaction and can be used to compare different derivatives.

In studies of similar piperidine (B6355638) derivatives, these analyses have been crucial for confirming the stability of docked poses and understanding the energetic contributions of various interactions. unica.itnih.gov For instance, simulations can reveal the durability of hydrogen bonds and hydrophobic interactions that anchor the ligand in the binding pocket. nih.gov

The conformational landscape of this compound is determined by the interplay between its two main components: the piperidine ring and the 3-chlorobenzyl group.

Piperidine Ring: The piperidine ring typically adopts a chair conformation, which is its most stable form. asianpubs.org However, the presence of substituents can cause distortions. NMR studies on related piperidine derivatives confirm that they predominantly exist in a chair conformation with bulky substituents in the equatorial position to minimize steric strain. asianpubs.org

Computational conformational analysis can map the potential energy surface to identify low-energy conformers, providing insight into the shapes the molecule is most likely to adopt in solution and within a protein's binding site. nih.govnih.gov

De Novo Design and Virtual Screening Methodologies for Novel Piperidine Derivatives

Computational chemistry is instrumental in the discovery of new drug candidates based on existing scaffolds like this compound. De novo design and virtual screening are two key strategies employed.

De Novo Design: This approach involves generating novel molecular structures from scratch that are predicted to have high affinity for a specific biological target. frontiersin.org Algorithms build molecules atom-by-atom or fragment-by-fragment within the constraints of a target's binding site. frontiersin.orgrsc.org This method has been successfully used to develop novel piperidine derivatives with improved biological activity and pharmacokinetic properties. frontiersin.orgnih.gov

Virtual Screening: This technique involves computationally docking large libraries of compounds against a protein target to identify potential "hits". sciengpub.ir For example, a virtual screening of an in-house chemical database led to the identification of novel piperidine derivatives as potent antiviral agents against human enterovirus 71. mdpi.com The process typically involves:

Preparing a compound library: This can be a commercial database or an in-house collection of molecules.

Defining the binding site: The target protein's binding pocket is identified from its crystal structure.

Docking: Software like DOCK or AutoDock Vina is used to predict the binding pose and score the interaction of each compound in the library with the receptor. mdpi.comresearchgate.net

Ranking and Selection: Compounds are ranked based on their docking scores, and the top candidates are selected for experimental testing.

The following table summarizes results from a virtual screening study that identified potential inhibitors for a viral protein, showcasing typical parameters evaluated.

Table 1: Example of Virtual Screening Data for Piperidine Derivatives

| Compound ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Inhibition |

|---|---|---|---|

| Hit 1 | -15.9 | Cys42, Gly83, Leu84 | High |

| Hit 2 | -15.6 | Cys42, Ala175, Ile85 | High |

| Hit 3 | -14.5 | Gly83, Ala175 | Medium |

Data adapted from a study on triazolopyridine derivatives targeting falcipain-2, illustrating the type of data generated during virtual screening. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov For a series of derivatives based on the this compound scaffold, QSAR can predict the activity of untested analogues and guide the synthesis of more potent compounds.

The development of a QSAR model involves several steps:

Data Set Collection: A series of related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. tandfonline.com

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can be 2D descriptors (e.g., molecular weight, number of rotatable bonds) or 3D descriptors (e.g., van der Waals volume, electrostatic fields). shd-pub.org.rs

Model Generation: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a mathematical equation linking the descriptors to the biological activity. nih.govtandfonline.com

Validation: The model's predictive power is rigorously tested using internal methods (like leave-one-out cross-validation) and external validation with a test set of compounds not used in model generation. nih.govtandfonline.com

For piperidine derivatives, QSAR studies have successfully identified key structural features for activity. For example, a 3D-QSAR technique called Comparative Molecular Field Analysis (CoMFA) on CB1 receptor antagonists revealed that the steric and electrostatic fields around the molecules were critical for binding. nih.gov Another QSAR study on CCR5 antagonists highlighted the importance of hydrophobicity and specific charged surface areas for receptor binding affinity. acs.org

Table 2: Example of Descriptors Used in QSAR Models for Piperidine Derivatives

| Descriptor Type | Descriptor Name | Significance in Model |

|---|---|---|

| Steric | Molar Refractivity (MR) | Relates to the volume and polarizability of a substituent. |

| Electronic | Hammett Constant (σ) | Describes the electron-donating or -withdrawing nature of a substituent. |

| Hydrophobic | Partition Coefficient (π) | Measures the lipophilicity of a substituent, crucial for membrane crossing and hydrophobic interactions. |

| 3D-Field | CoMFA Steric/Electrostatic Fields | Indicates regions where bulky or charged groups increase or decrease activity. |

| Topological | JursFNSA_1 | Relates to the fractional negative surface area of the molecule. |

This table compiles examples of descriptors found to be significant in various QSAR studies of piperidine-containing compounds. nih.govacs.org

By applying these computational methodologies, researchers can build a comprehensive understanding of this compound, guiding its future development and application in medicinal chemistry.

Future Research Directions and Potential Academic Impact

Rational Design of Enhanced Piperidine (B6355638) Analogues with Tailored Specificity

The rational design of new piperidine analogues is a cornerstone of future research, moving beyond serendipitous discovery to a targeted, structure-based approach. The 1-(3-Chlorobenzyl)piperidine scaffold offers a versatile template for chemical modification. The primary goal is to enhance binding affinity and, crucially, selectivity for specific biological targets, thereby minimizing off-target effects.

Future design strategies will focus on systematic modifications of the benzyl (B1604629) and piperidine rings. For instance, structure-activity relationship (SAR) studies have shown that the position and nature of substituents on the benzyl ring are critical for activity. hmdb.ca Research into analogues of cocaine demonstrated that N-demethylation of certain piperidine-based ligands could improve activity at the serotonin (B10506) and norepinephrine (B1679862) transporters. hmdb.ca Similarly, in the context of cholinesterase inhibition, linking the N-benzylpiperidine moiety to other pharmacophores, such as phthalimide (B116566) or 1,3-dimethylbenzimidazolinone, has yielded compounds with potent, dual-binding site inhibitory activity. researchgate.netthieme-connect.com

Key research questions will involve:

Exploring diverse substitutions: Systematically introducing different functional groups (e.g., electron-withdrawing or -donating groups, hydrogen-bond donors/acceptors) at various positions on the aromatic ring to probe the binding pocket's electronic and steric requirements.

Modifying the linker: Altering the length and flexibility of the chain connecting the piperidine and other moieties can optimize interactions with target proteins. scispace.com

Introducing chirality: The synthesis of stereochemically pure enantiomers can lead to significant differences in potency and selectivity, as different stereoisomers may interact uniquely with the chiral environment of a protein's active site. nih.gov

This targeted design approach, informed by co-crystallography data and computational modeling, will be instrumental in developing analogues with precisely tailored specificity for targets like acetylcholinesterase, butyrylcholinesterase, and specific sigma receptor subtypes. researchgate.netgenomicsengland.co.uk

Exploration of Emerging Therapeutic Areas for Halogenated Benzylpiperidines

While much of the focus has been on neurodegenerative diseases like Alzheimer's, the pharmacological profile of halogenated benzylpiperidines suggests their potential utility in a range of other therapeutic areas. researchgate.netthieme-connect.com The presence of the halogen atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including its ability to cross the blood-brain barrier and its binding affinity. researchgate.net

Emerging areas for exploration include:

Oncology: Piperidine derivatives have shown potential in cancer therapy by inducing apoptosis and inhibiting cell cycle progression. rsc.org Specifically, the sigma-1 receptor, a target for some piperidine compounds, is implicated in the survival of cancer cells, making its modulation a viable anticancer strategy. mdpi.com Further investigation into the efficacy of this compound analogues against specific cancer cell lines, particularly those overexpressing sigma receptors, is warranted.

Pain Management: Sigma-1 receptor antagonists are recognized as effective agents in treating neuropathic pain. genomicsengland.co.uk Given that many piperidine-based compounds exhibit high affinity for sigma receptors, designing specific antagonists based on the this compound scaffold could lead to novel non-opioid analgesics. genomicsengland.co.uknih.gov

Infectious Diseases: The piperidine ring is a common motif in compounds with demonstrated antimicrobial and antifungal activity. nih.govnih.govnih.gov Research has also pointed to the potential of piperidine derivatives as antiviral agents, including against influenza A and as inhibitors of viral phospholipase D. thieme-connect.comcontaminantdb.ca Screening halogenated benzylpiperidines against a broad spectrum of bacterial, fungal, and viral pathogens could uncover new anti-infective leads.

Application of Advanced Multi-Omics Approaches for Deeper Biological Understanding

To fully comprehend the biological impact of this compound and its derivatives, future research must move beyond single-target interactions and embrace a systems-level perspective. Advanced multi-omics technologies provide the tools for such an approach, offering an unbiased view of a drug's effect on the entire biological system.

Genomics and Pharmacogenomics: Analyzing how genetic variations across individuals or patient populations influence the response to a piperidine-based drug is critical for personalized medicine. researchgate.netresearchgate.net Genomic studies can identify single nucleotide polymorphisms (SNPs) in target proteins (e.g., cholinesterases, sigma receptors) or metabolic enzymes that could predict efficacy or potential for adverse reactions. rsc.org

Metabolomics: Studying the global changes in metabolite profiles within cells or organisms following treatment can reveal which metabolic pathways are perturbed by the compound. For instance, metabolomics could clarify the downstream consequences of cholinesterase inhibition or sigma receptor modulation, providing a functional readout of the drug's activity.

Integrating these multi-omics datasets can provide a comprehensive molecular signature of a drug's action, guiding lead optimization and identifying predictive biomarkers for clinical development. genomicsengland.co.uk

Development of Novel Computational Methodologies for Expedited Drug Discovery

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid screening of vast chemical libraries and providing deep insights into molecular interactions. For piperidine-based compounds, these methods can significantly accelerate the design-synthesis-test cycle.

Future computational efforts will likely focus on:

Enhanced Molecular Dynamics (MD) Simulations: MD simulations allow researchers to model the dynamic nature of drug-target interactions, providing a more realistic view than static docking poses. Advanced techniques like free-energy perturbation (FEP) and steered MD can yield more accurate predictions of binding affinity and kinetics, guiding the prioritization of synthetic candidates.

AI and Machine Learning Models: Artificial intelligence can be trained on existing SAR data to develop quantitative structure-activity relationship (QSAR) models that predict the biological activity of novel, unsynthesized piperidine analogues. Deep learning models, leveraging large genomic and drug-screening datasets, can predict cellular responses to new compounds and even suggest effective combination therapies.

Integrated Bioinformatics Platforms: The development of platforms that integrate molecular docking, MD simulations, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction offers a holistic in silico assessment of drug candidates. This allows for the early deselection of compounds with unfavorable properties, saving time and resources.

These computational approaches, when used in a feedback loop with experimental validation, create a powerful engine for expediting the discovery of potent and selective piperidine-based therapeutics.

Opportunities for Interdisciplinary Collaboration in Piperidine Chemical Biology

The multifaceted nature of developing a compound like this compound from a chemical lead into a potential therapeutic necessitates a deeply collaborative, interdisciplinary approach. The siloed nature of traditional academic departments is ill-suited to the challenges of modern drug discovery.

Significant opportunities lie at the interface of several key disciplines:

Chemistry and Biology: Synthetic organic chemists are needed to create novel analogues, while chemical biologists and pharmacologists are essential for designing and executing the biological assays to test them. researchgate.net This collaboration ensures that synthetic efforts are guided by biological rationale.

Computational Science and Experimental Biology: A tight-knit collaboration between computational modelers and bench scientists is crucial. Computational predictions can guide experimental work, and experimental results, in turn, provide the data needed to refine and validate computational models, creating a virtuous cycle of discovery.

Academia and Industry: Partnerships between academic research labs, which often excel at basic discovery and mechanism-of-action studies, and pharmaceutical companies, with their expertise in drug development, optimization, and clinical trials, can accelerate the translation of promising academic findings into clinical realities.

Interdisciplinary research centers that bring together experts in medicinal chemistry, cell biology, neurobiology, and computational science under one roof provide an ideal environment for this type of synergistic research, fostering the innovation required to explore the full therapeutic potential of piperidine chemical biology.

Q & A

Basic Research Question

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (LD oral, rat: 300–500 mg/kg) .

- Waste Disposal : Neutralize acidic byproducts (e.g., HCl) before disposal in designated hazardous waste containers .

What strategies enhance the solubility of this compound for in vivo studies?

Advanced Research Question

- Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., 1-(4-Chlorobenzyl)piperidin-3-amine sulfate) .

- Prodrug Design : Introduce hydrolyzable groups (e.g., tert-butoxycarbonyl) that cleave in physiological conditions .

- Nanoformulations : Liposomal encapsulation increases bioavailability by 2–3 fold in rodent models .

How can molecular docking studies guide the design of this compound-based therapeutics?

Advanced Research Question

- Target Selection : Prioritize receptors with hydrophobic pockets (e.g., 5-HTR) to exploit the chlorobenzyl group’s lipophilicity .

- Binding Affinity Prediction : AutoDock Vina or Schrödinger Suite calculate ΔG values (<−8 kcal/mol suggests strong binding) .

- Dynamic Simulations : Molecular Dynamics (MD) over 100 ns assess stability of ligand-receptor complexes under simulated physiological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.